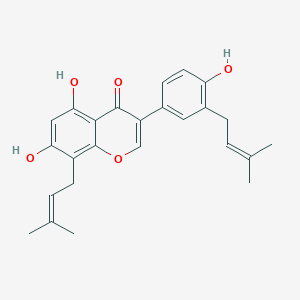
Isolupalbigenin
Übersicht
Beschreibung
Isolupalbigenin is a member of isoflavones . It is extracted from the leaves of Cudrania tricuspidata . It has shown promising cytotoxic effects toward HL-60 cells .
Synthesis Analysis
Isolupalbigenin is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .Molecular Structure Analysis
The molecular formula of Isolupalbigenin is C25H26O5 . Its molecular weight is 406.47 .Chemical Reactions Analysis
Isolupalbigenin has shown in vitro inhibitory activity toward human glyoxalase I . It also shows two different antibacterial activities against MRSA: direct growth inhibition and intensification of methicillin sensitivity .Physical And Chemical Properties Analysis
Isolupalbigenin has a boiling point of 621.5±55.0 °C (Predicted), a density of 1.246±0.06 g/cm3 (Predicted), and a pKa of 6.53±0.20 (Predicted) .Wissenschaftliche Forschungsanwendungen
1. Anti-Proliferative Activity in Human Leukemia Cells
Isolupalbigenin has demonstrated significant anti-proliferative activity against HL-60 human leukemia cells. This effect is attributed to its inhibition of the enzyme glyoxalase I (GLO I), leading to the accumulation of apoptosis-inducible methylglyoxal in tumor cells, which induces cell apoptosis (Hikita et al., 2015).
2. Isolation from Erythrina Vogelii
Isolupalbigenin has been isolated from Erythrina vogelii, along with other prenylated isoflavonoids. This work contributes to understanding the chemical composition of Erythrina species and aids in the identification of potentially bioactive compounds (Queiroz et al., 2002).
3. Inhibitory Activity on Human Glyoxalase I
Isolupalbigenin, due to its two prenyl groups, has shown the highest inhibitory activity toward human glyoxalase I among compounds isolated from the stem bark of Erythrina poeppigiana. This activity suggests potential therapeutic applications in targeting this enzyme for disease treatment (Hikita et al., 2014).
4. Antibacterial Activity in Maclura Cochinchinensis
Isolupalbigenin, identified in Maclura cochinchinensis, exhibited strong antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, suggesting its potential as an antibacterial agent (Polbuppha et al., 2021).
5. Antibacterial and Gastroprotective Activities
Isolupalbigenin, among other isoflavones isolated from Azorella madreporica, has been evaluated for antibacterial and gastroprotective activities. This research expands the knowledge of potential therapeutic applications of isolupalbigenin in treating gastrointestinal disorders and infections (Quesada et al., 2012).
Zukünftige Richtungen
Isolupalbigenin shows promising cytotoxic effects toward HL-60 cells and has in vitro inhibitory activity toward human glyoxalase I . It also shows two different antibacterial activities against MRSA: direct growth inhibition and intensification of methicillin sensitivity . These properties suggest that it could lead to the development of compounds for new approaches against MRSA infection .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPTJQFJYNFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isolupalbigenin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



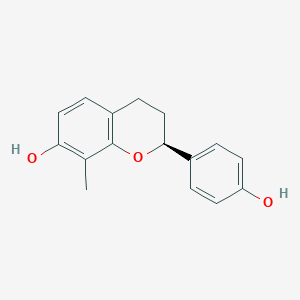
![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)

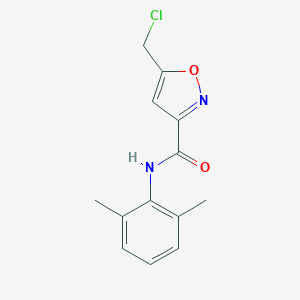
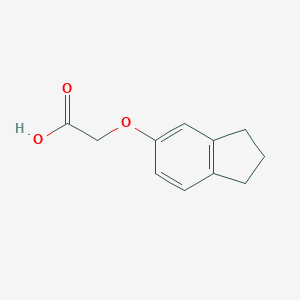
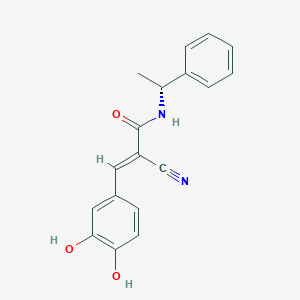
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
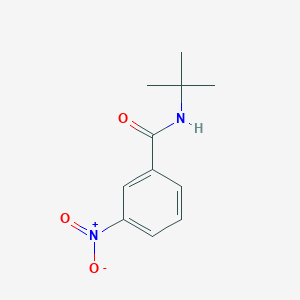
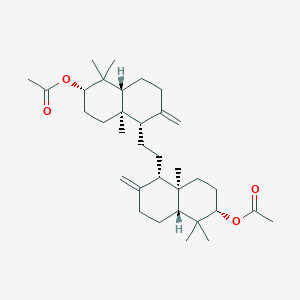
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)
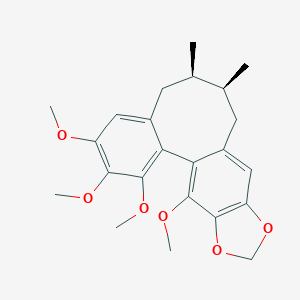
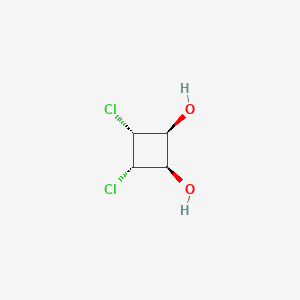
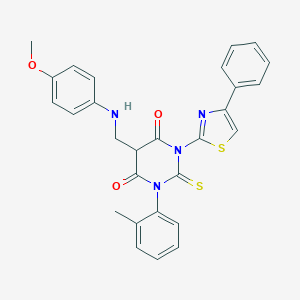
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)